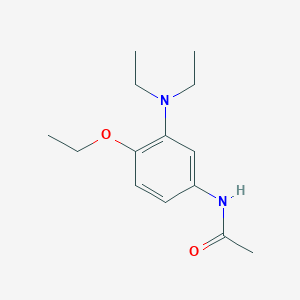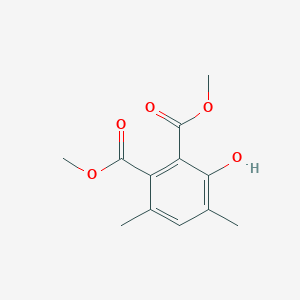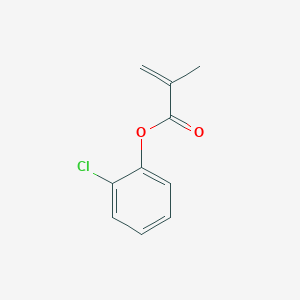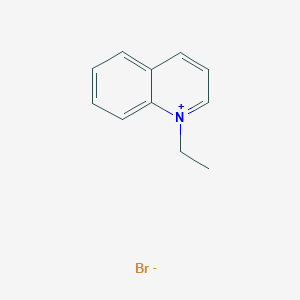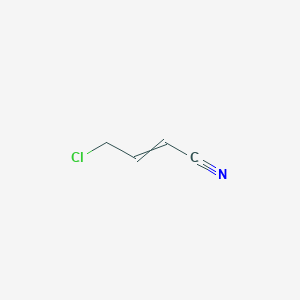
4-Chlorobut-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenenitrile, 4-chloro- is an organic compound with the molecular formula C₄H₆ClN. It is a derivative of butenenitrile, where a chlorine atom is substituted at the fourth position. This compound is also known by other names such as 4-chlorobutanenitrile and γ-chlorobutyronitrile .
准备方法
Synthetic Routes and Reaction Conditions: 2-Butenenitrile, 4-chloro- can be synthesized through various methods. One common method involves the reaction of butyronitrile with chlorine under controlled conditions. Another approach is the dehydration of 4-chlorobutyric acid using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of 2-Butenenitrile, 4-chloro- often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to the efficiency of the process .
化学反应分析
Types of Reactions: 2-Butenenitrile, 4-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under appropriate conditions.
Major Products Formed:
Oxidation: 4-chlorobutyric acid or other oxidized derivatives.
Reduction: 4-chlorobutylamine or other reduced forms.
Substitution: Products depend on the nucleophile used, such as 4-hydroxybutanenitrile when using hydroxide.
科学研究应用
2-Butenenitrile, 4-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies utilize it to understand the effects of nitriles on biological systems.
Medicine: It is explored for potential pharmaceutical applications due to its reactivity and ability to form bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butenenitrile, 4-chloro- involves its reactivity with various biological and chemical entities. The chlorine atom makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. In biological systems, it can interact with enzymes and proteins, potentially leading to the formation of reactive intermediates that can affect cellular functions .
相似化合物的比较
Butanenitrile: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Butenenitrile: Similar structure but without the chlorine substitution, affecting its reactivity and applications.
4-Chlorobutyronitrile: Another name for 2-Butenenitrile, 4-chloro-, highlighting its structural similarity.
Uniqueness: 2-Butenenitrile, 4-chloro- is unique due to the presence of the chlorine atom, which significantly influences its chemical behavior and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
属性
CAS 编号 |
27130-43-4 |
|---|---|
分子式 |
C4H4ClN |
分子量 |
101.53 g/mol |
IUPAC 名称 |
4-chlorobut-2-enenitrile |
InChI |
InChI=1S/C4H4ClN/c5-3-1-2-4-6/h1-2H,3H2 |
InChI 键 |
TVATXSHJPUWJHZ-UHFFFAOYSA-N |
规范 SMILES |
C(C=CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


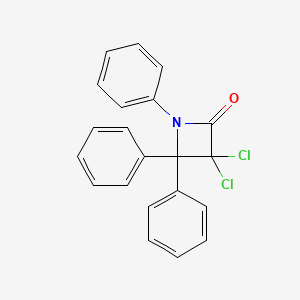
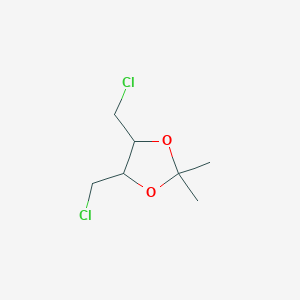
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)
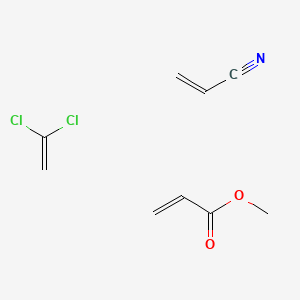
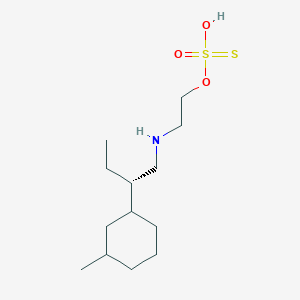
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)


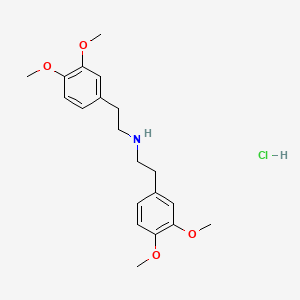
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
